Apocarotenal

Food Colorimetry Egg Yolk Pigmentation Carotenoid Spectroscopy

Apocarotenal (trans-β-apo-8′-carotenal, E160e) delivers a distinct orange-red hue with a dominant wavelength of ~577.9 nm, producing a consumer-preferred 'normal' orange-gold in egg yolks versus the unnatural red of canthaxanthin. With 92.1% pigmentation efficiency relative to canthaxanthin, it enables precise dose calculation for consistent yolk color scoring in commercial layer operations. It uniquely combines this coloring performance with 50% provitamin A activity relative to β-carotene—a dual functionality critical for margarines, sauces, salad dressings, and dairy products where canthaxanthin's zero vitamin A activity fails fortification objectives. In research, it serves as a potent CYP1A1/1A2 inducer via Ah receptor-dependent pathways, a property absent in β-carotene.

Molecular Formula C30H40O
Molecular Weight 416.6 g/mol
CAS No. 1107-26-2
Cat. No. B190595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApocarotenal
CAS1107-26-2
Synonymstrans-8'-Apo-beta-Caroten-8'-al
Molecular FormulaC30H40O
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C
InChIInChI=1S/C30H40O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,23H,12,19,22H2,1-7H3/b9-8+,15-10+,16-11+,21-20+,24-13+,25-14+,26-17+,27-18+
InChIKeyDFMMVLFMMAQXHZ-DOKBYWHISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apocarotenal (CAS 1107-26-2): A Provitamin A Carotenoid Colorant for Food and Industrial Applications


Apocarotenal (trans-β-apo-8′-carotenal, E160e) is an orange to orange-red carotenoid pigment found naturally in spinach and citrus fruits but produced predominantly via chemical synthesis for commercial use [1]. It belongs to the apocarotenoid subclass, characterized by a C30 polyene chain with a terminal aldehyde group, and functions both as a food colorant exempt from certification in the U.S. and as a provitamin A precursor with 50% less provitamin A activity than β-carotene [2]. The compound is insoluble in water but dispersible in hot water, soluble in chloroform and oils, and exhibits a melting point of 138–141 °C [3].

Why Apocarotenal Cannot Be Freely Substituted with β-Carotene or Canthaxanthin in Coloration Systems


Despite sharing the carotenoid backbone, apocarotenal exhibits distinct physicochemical and biological properties that preclude simple interchange with β-carotene or canthaxanthin. Unlike β-carotene, apocarotenal possesses an aldehyde terminus that alters conjugation length, shifting its absorption maximum and resulting in a more orange-red hue suitable for specific food matrices [1]. Compared to canthaxanthin, apocarotenal produces a visually 'normal' orange color rather than an 'unnatural' red in avian pigmentation and offers different pigmentation efficiency (92.1% that of canthaxanthin in egg yolk) [2]. Furthermore, apocarotenal retains partial provitamin A activity, unlike canthaxanthin which has none, and demonstrates distinct CYP1A induction properties not observed with β-carotene [3].

Quantitative Differentiation of Apocarotenal (CAS 1107-26-2) Against Key Comparators


Dominant Wavelength Shift: Apocarotenal Produces a Distinct Orange Hue Differentiated from Canthaxanthin's Red

In a laying hen feeding study, β-apo-8′-carotenal shifted the dominant wavelength (DWL) of egg yolk from 572.8 nm (control) to 577.9 nm at 17.6 mg/kg feed, whereas canthaxanthin at the same dose produced a substantially larger red shift to 590.6 nm [1]. This 12.7 nm differential in DWL confirms that apocarotenal delivers a visually distinct orange-yellow coloration, whereas canthaxanthin imparts a deep red hue that may be considered 'unnatural' in certain applications [1].

Food Colorimetry Egg Yolk Pigmentation Carotenoid Spectroscopy

Relative Pigmentation Efficiency: Apocarotenal Achieves 92.1% of Canthaxanthin's Yolk Coloring Efficacy

Quantitative analysis of excitation purity (EP) values from the same egg yolk study revealed that β-apo-8′-carotenal exhibits 92.1% of the pigmentation efficiency of canthaxanthin on an equal mass basis, while its relative biological availability was 82.2% that of canthaxanthin [1]. This demonstrates that while apocarotenal is slightly less efficient than canthaxanthin as a yolk pigment, it provides a predictable, dose-responsive coloration that can be accurately modeled for feed formulation [1].

Poultry Nutrition Xanthophyll Bioavailability Pigmentation Efficiency

Provitamin A Activity: Apocarotenal Retains 50% of β-Carotene's Vitamin A Equivalency

Unlike canthaxanthin, which possesses zero provitamin A activity, apocarotenal serves as a vitamin A precursor with approximately 50% of the pro-vitamin A activity of β-carotene [1][2]. This quantitative difference arises from apocarotenal's shorter polyene chain (C30 vs C40) and terminal aldehyde group, which reduce its molar conversion efficiency to retinol [3].

Nutritional Fortification Provitamin A Carotenoids Retinol Equivalency

Intestinal Absorption and Metabolism: Rapid Cellular Uptake and Conversion to β-Apo-8′-Carotenoic Acid in Caco-2 Model

In a Caco-2 intestinal cell model, β-apo-8′-carotenal demonstrated rapid cellular uptake followed by swift conversion to a major metabolite identified by HPLC-UV and LC/MS as β-apo-8′-carotenoic acid [1]. In contrast, β-apo-10′-carotenal yielded two distinct major metabolites, and β-apo-13-carotenone was rapidly degraded to undetectable products [1]. This differential metabolic fate underscores that apocarotenal chain length directly governs intracellular processing, with the 8′-apocarotenal preferentially undergoing terminal aldehyde oxidation rather than further chain cleavage [1].

Bioavailability Intestinal Transport Caco-2 Cell Model

Safety Profile: Established ADI of 0.05 mg/kg bw/day Based on 13-Week Rat Subchronic Study

The EFSA Panel on Food Additives and Nutrient Sources established an Acceptable Daily Intake (ADI) for β-apo-8′-carotenal of 0.05 mg/kg body weight/day, derived from a 13-week rat study LOAEL of 10 mg/kg bw/day (based on increased eosinophilic droplets in kidneys) with an uncertainty factor of 200 [1]. Genotoxicity studies gave no cause for concern, and reproductive/developmental toxicity studies revealed a NOAEL of 500 mg/kg bw/day, the highest dose tested [1]. By comparison, β-carotene is generally regarded as safe with no numerical ADI established, while canthaxanthin carries specific use restrictions (e.g., EU limitation to Saucisses de Strasbourg) due to retinal crystal deposition concerns at high intake [2].

Food Additive Safety Toxicology ADI Determination

Validated Application Scenarios for Apocarotenal (CAS 1107-26-2) Based on Quantitative Evidence


Egg Yolk Pigmentation for Consumer-Preferred 'Natural' Orange-Gold Hue

Based on the 577.9 nm dominant wavelength achieved at 17.6 mg/kg feed, apocarotenal is the preferred colorant for producing egg yolks with a 'normal' orange-gold appearance, as opposed to the deep red (590.6 nm) produced by canthaxanthin which may be perceived as unnatural by consumers [1]. The 92.1% pigmentation efficiency relative to canthaxanthin enables precise dose calculation for consistent yolk color scoring in commercial layer operations [1].

Dual-Function Food Fortification: Color Plus Partial Vitamin A Activity

In markets requiring both visual appeal and nutritional fortification, apocarotenal's 50% provitamin A activity relative to β-carotene provides a calibrated vitamin A contribution alongside orange-red coloration [2]. This dual functionality is particularly relevant for margarines, sauces, salad dressings, and dairy products where canthaxanthin (zero vitamin A activity) would fail to meet fortification objectives [3].

Beverage Coloration with Enhanced Stability via Tocopheryl Acetate Co-Formulation

A patented beverage formulation demonstrates that apocarotenal (8'-apo-β-carotene-8'-al) in combination with tocopheryl acetate yields improved color stability in water-based beverages [4]. This application leverages apocarotenal's water-dispersible formulation capabilities and addresses its inherent light/heat sensitivity—a limitation noted in comparative stability assessments [5].

Research-Grade Cytochrome P450 Induction Studies (CYP1A1/1A2)

In contrast to β-carotene, which does not induce CYP1A enzymes, apocarotenal is a potent inducer of CYP1A1 and CYP1A2 in rat liver via Ah receptor-dependent pathways [6]. This differential activity makes apocarotenal a valuable tool compound for xenobiotic metabolism and toxicology research, particularly in studies examining carotenoid-mediated modulation of drug-metabolizing enzymes [6].

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